molecular formula C18H22N2O3S B187909 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine CAS No. 83863-44-9

1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine

Cat. No. B187909
CAS RN: 83863-44-9
M. Wt: 346.4 g/mol
InChI Key: LGBHNNGNTSGBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine, also known as MTSET, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have a variety of effects on the biochemical and physiological processes of living organisms. In

Mechanism Of Action

1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine acts by covalently modifying cysteine residues in proteins. This modification can alter the function of the protein, leading to changes in its activity or localization. The exact mechanism of action of 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine is not fully understood, but it is thought to involve the formation of a disulfide bond between the compound and the protein.

Biochemical And Physiological Effects

1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has been shown to have a variety of biochemical and physiological effects, depending on the protein being modified. For example, it has been shown to inhibit the activity of ion channels, leading to changes in cellular excitability. It has also been shown to modify the function of transporters, leading to changes in neurotransmitter uptake and release.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine in lab experiments is its high potency and specificity for cysteine residues. This allows researchers to selectively modify the function of specific proteins, without affecting other cellular processes. However, one limitation of using 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine. One area of interest is the development of new methods for synthesizing the compound, which could lead to more efficient and cost-effective production. Another area of interest is the identification of new proteins that can be modified by 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine, which could provide new insights into their roles in cellular processes. Additionally, the use of 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine in combination with other chemical compounds could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine can be synthesized using a variety of methods, including the reaction of p-toluenesulfonyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has been used in a wide range of scientific research applications, including the study of ion channels, enzymes, and membrane proteins. It has been shown to be a useful tool for modifying the function of these proteins, allowing researchers to investigate their roles in cellular processes. 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has also been used in the study of neurotransmitter transporters, where it has been shown to be a potent inhibitor of these proteins.

properties

CAS RN

83863-44-9

Product Name

1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H22N2O3S/c1-15-7-9-16(10-8-15)24(21,22)20-13-11-19(12-14-20)17-5-3-4-6-18(17)23-2/h3-10H,11-14H2,1-2H3

InChI Key

LGBHNNGNTSGBAA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Other CAS RN

83863-44-9

Origin of Product

United States

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